N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide
Description
N-(2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide is a heterocyclic compound combining a thiophene-2-carboxamide core with a quinazoline-derived moiety linked via a sulfanyl-ethyl bridge. The sulfanyl-ethyl linker enhances molecular flexibility and may influence solubility or binding kinetics.
Properties
Molecular Formula |
C18H19N3O4S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-24-13-8-11-12(9-14(13)25-2)20-16(21-17(11)22)10-26-7-5-19-18(23)15-4-3-6-27-15/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,19,23)(H,20,21,22) |
InChI Key |
LUSDKPTYJGGYST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCCNC(=O)C3=CC=CS3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in dimethylformamide containing potassium hydroxide, followed by heterocyclization with 3-(2-bromoacetyl)-2H-chromen-2-one to yield the thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step organic reactions, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spectral and Physicochemical Properties
- IR Spectroscopy: Target Compound (expected): C=O (1660–1680 cm⁻¹, similar to ), absence of C=S (1250 cm⁻¹ if cyclized) . Spiro Derivatives (): C=O at 1710–1690 cm⁻¹, C–S–C at 748 cm⁻¹ . Nitrothiophenes (–4): NO₂ stretching (~1520–1350 cm⁻¹) .
- NMR Trends :
Structural-Activity Relationship (SAR) Highlights
- Electron-Withdrawing Groups (e.g., NO₂, F): Enhance antibacterial activity but increase toxicity (–5) .
- Hydrogen-Bond Donors (e.g., OH, NH): Improve target binding (quinazoline in target compound vs. spiro derivatives in ) .
- Linker Flexibility : Sulfanyl-ethyl in the target compound may offer better conformational adaptability than rigid spiro systems () .
Biological Activity
N-(2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}ethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-cancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 448.6 g/mol. It features a quinazoline moiety, which is known for various pharmacological activities, and a thiophene ring that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H32N4O4S |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1010904-23-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, thiophene-linked derivatives have shown significant activity against various bacterial strains. In one study, compounds exhibited marked activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria like Escherichia coli .
Key Findings:
- Compounds structurally related to this compound showed IC50 values below 25 μM against pathogenic strains.
- Molecular docking studies indicated high affinity for bacterial DNA gyrase, suggesting a mechanism of action that disrupts bacterial replication .
Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The results demonstrated that the compound could inhibit cell proliferation effectively.
Case Study:
In a recent investigation, compounds similar to this compound displayed potent anti-proliferative activity with IC50 values significantly lower than 25 μM in HepG-2 cells. This suggests a promising avenue for further development as an anticancer agent .
The biological activity of this compound may be attributed to its interaction with key cellular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
